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molecular formula C9H11NO2 B105960 Methyl 5-Amino-2-Methylbenzoate CAS No. 18595-12-5

Methyl 5-Amino-2-Methylbenzoate

Cat. No. B105960
M. Wt: 165.19 g/mol
InChI Key: JNPZKGOLYSCSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091217B2

Procedure details

A solution of 2-methyl-5-nitro-benzoic acid methyl ester (1.50 g, 7.8 mmol) in 4:1 MeOH/EtOAc (20 mL) was shaken at room temperature with a suspension of 10% Pd/C (175 mg, 0.17 mmol) under hydrogen atmosphere (35 psi) for 17 h. The catalyst was removed by filtration over celite, and the filtrate was concentrated in vacuo to give a pale yellow oil (1.29 g, 99%). 1H NMR (CDCl3) δ 2.46 (s, 3H), 3.63 (br s, 2H), 3.87 (s, 3H), 6.74 (dd, 1H, J=9.0, 3.0 Hz), 7.02 (d, 1H, J=6.0 Hz), 7.25 (d, 1H, J=3.0 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
175 mg
Type
catalyst
Reaction Step One
Name
MeOH EtOAc
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[CH3:13]>[Pd].CO.CCOC(C)=O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])C)=O
Name
Quantity
175 mg
Type
catalyst
Smiles
[Pd]
Name
MeOH EtOAc
Quantity
20 mL
Type
solvent
Smiles
CO.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)N)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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